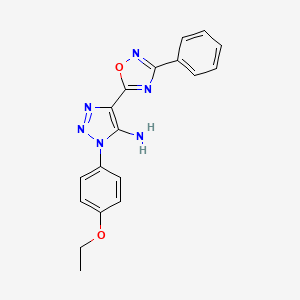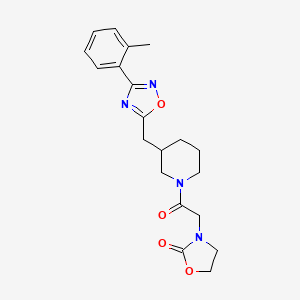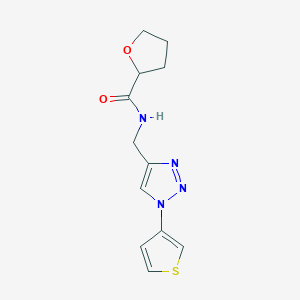![molecular formula C19H20O4 B2945979 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde CAS No. 864663-81-0](/img/structure/B2945979.png)
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde, also known as MPPB, is a chemical compound that has gained attention for its potential use in scientific research.
Applications De Recherche Scientifique
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has been researched for its potential use as a selective antagonist for the serotonin 5-HT7 receptor. This receptor has been implicated in a variety of physiological processes, including circadian rhythm regulation, learning and memory, and mood regulation. 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has also been studied for its potential use in treating depression and anxiety disorders.
Mécanisme D'action
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde acts as a selective antagonist for the serotonin 5-HT7 receptor, blocking its activity. This receptor is involved in the regulation of serotonin release and has been implicated in a variety of physiological processes. By blocking the activity of this receptor, 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde may have an effect on circadian rhythm regulation, learning and memory, and mood regulation.
Biochemical and Physiological Effects:
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has been shown to have an effect on circadian rhythm regulation, with studies showing that it can alter the timing of sleep-wake cycles in rodents. It has also been shown to have an effect on learning and memory, with studies showing that it can improve memory retention in rodents. In addition, 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has been studied for its potential use in treating depression and anxiety disorders, with some studies showing promising results.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde in lab experiments is its selectivity for the serotonin 5-HT7 receptor, which allows researchers to study the effects of blocking this receptor specifically. However, one limitation is that 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has not been extensively studied in humans, so its effects in humans are not well understood.
Orientations Futures
There are several future directions for research on 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde. One area of interest is its potential use in treating depression and anxiety disorders, which could be explored further in clinical trials. Another area of interest is its effect on circadian rhythm regulation, which could have implications for the treatment of sleep disorders. Additionally, further research could be done to understand the mechanism of action of 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde and its potential effects on other physiological processes.
Méthodes De Synthèse
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde can be synthesized through a multi-step process starting with 2-methoxy-4-prop-2-enylphenol. This compound is then reacted with 2-bromoethanol to form 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol. The final step involves converting this compound to 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde through a reaction with benzaldehyde.
Propriétés
IUPAC Name |
4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-15-7-10-18(19(13-15)21-2)23-12-11-22-17-8-5-16(14-20)6-9-17/h3,5-10,13-14H,1,4,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMYLACZTUESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

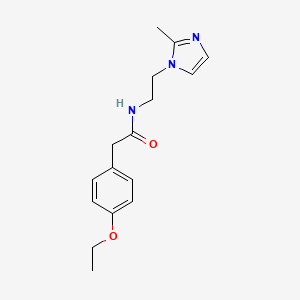
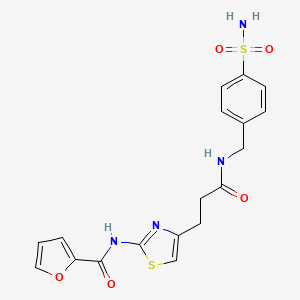
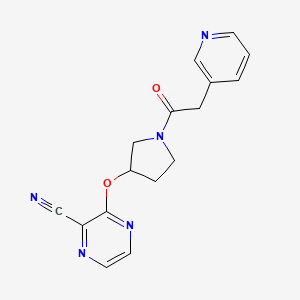
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2945902.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-furyl)-2-propen-1-one](/img/structure/B2945906.png)
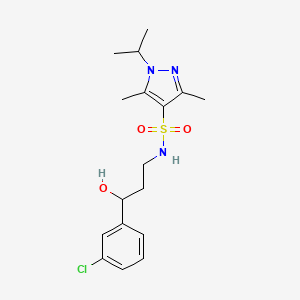



![N-{3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2945914.png)
